5-Iododecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62065-04-7 |

|---|---|

Molecular Formula |

C10H21I |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

5-iododecane |

InChI |

InChI=1S/C10H21I/c1-3-5-7-9-10(11)8-6-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

OVOKPCHZVWRXGL-UHFFFAOYSA-N |

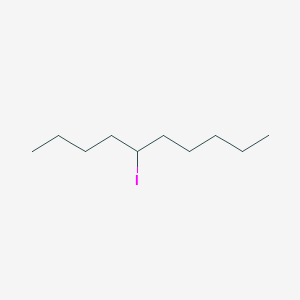

Canonical SMILES |

CCCCCC(CCCC)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Iododecane

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Boiling Point and Density of 5-Iododecane (CAS: 62065-04-7)

This technical guide provides a summary of the available data on the physical properties of this compound, with a specific focus on its boiling point and density. Due to a lack of experimentally determined data for this compound in readily available literature, this document also includes computed data and, for comparative purposes, experimental data for its constitutional isomer, 1-Iododecane. Furthermore, standard experimental protocols for determining these properties are detailed.

Introduction to Haloalkane Physical Properties

The physical properties of haloalkanes, such as this compound, are dictated by the nature of their intermolecular forces. The presence of a carbon-halogen bond introduces polarity, leading to dipole-dipole interactions in addition to the van der Waals forces present in all molecules. For iodoalkanes, the large, polarizable electron cloud of the iodine atom results in strong London dispersion forces, which significantly influence properties like boiling point and density.

Generally, for a given alkyl group, the boiling point and density increase with the increasing atomic mass of the halogen (F < Cl < Br < I). Therefore, iodoalkanes are the least volatile and most dense among the haloalkanes with the same carbon skeleton. Within a homologous series, boiling points and densities tend to increase with the length of the carbon chain. Constitutional isomers, such as 1-Iododecane and this compound, may exhibit slight differences in these properties due to variations in molecular shape, which affects the efficiency of intermolecular packing and the surface area available for van der Waals interactions.

Quantitative Data for Iododecane Isomers

Experimental values for the boiling point and density of this compound are not prominently reported in the surveyed chemical literature. The PubChem database lists computed properties for this compound[1]. For a practical reference, the experimentally determined properties of its straight-chain isomer, 1-Iododecane, are provided in the table below.

| Property | This compound (C₁₀H₂₁I) | 1-Iododecane (C₁₀H₂₁I) |

| Boiling Point | Not Experimentally Determined | 132 °C at 15 mmHg (lit.)[2][3] |

| Density | Not Experimentally Determined | 1.257 g/mL at 25 °C (lit.)[2][3] |

| Molecular Weight | 268.18 g/mol [1] | 268.18 g/mol [2] |

| Data Type | Computed (Molecular Weight) | Experimental (Boiling Point, Density) |

Logical Relationship of Factors Influencing Boiling Point

The boiling point of a haloalkane is not determined by a single factor but by the interplay of several molecular characteristics. The following diagram illustrates the key relationships influencing this physical property.

Caption: Logical diagram of factors affecting the boiling point of haloalkanes.

Experimental Protocols

For researchers aiming to determine the physical properties of this compound or related compounds experimentally, the following established methodologies are recommended.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[5]

Apparatus:

-

Thiele tube containing mineral oil

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube, sealed at one end

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or microburner)

Procedure:

-

Add approximately 0.5 mL of the liquid sample (this compound) into the small test tube.[4]

-

Place the capillary tube into the test tube with its open end submerged in the liquid.[6]

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

-

Insert the thermometer assembly into the Thiele tube, making sure the rubber band is well above the mineral oil level to prevent degradation from heat.

-

Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes convection currents, ensuring uniform heat distribution.[4]

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[5][7] Record this temperature.

-

For accuracy, repeat the determination at least once.

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known, precise volume.[8][9]

Apparatus:

-

Pycnometer (a glass flask with a specific volume and a ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.001 g or better)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Accurately weigh the empty, dry pycnometer on the analytical balance. Record this mass (m₁).[10]

-

Fill the pycnometer with the liquid sample (this compound), taking care to avoid trapping air bubbles.

-

Place the filled pycnometer (unstoppered) in a constant temperature bath set to a specific temperature (e.g., 25.0 °C) and allow it to equilibrate.[10]

-

Once thermal equilibrium is reached, firmly insert the stopper. Excess liquid will be forced out through the capillary, ensuring the volume is precisely that of the pycnometer.[8]

-

Carefully dry the exterior of the pycnometer, ensuring no sample remains on the outside surfaces.

-

Weigh the filled pycnometer. Record this mass (m₂).

-

To determine the exact volume of the pycnometer (V), repeat steps 1-7 using a reference liquid of known density at the same temperature, such as deionized water. Calculate the mass of the water (m_water = m₂_water - m₁) and find its density (ρ_water) from reference tables for that temperature. The volume is V = m_water / ρ_water.

-

The density of the sample (ρ_sample) is then calculated using the mass of the sample (m_sample = m₂ - m₁) and the determined volume of the pycnometer: ρ_sample = (m₂ - m₁) / V

References

- 1. This compound | C10H21I | CID 71390284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iododecane 98 2050-77-3 [sigmaaldrich.com]

- 3. 1-Iododecane 98 2050-77-3 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Points [thecatalyst.org]

- 7. chymist.com [chymist.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

5-Iododecane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iododecane, a valuable alkyl iodide intermediate in organic synthesis. The document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on information relevant to professionals in research and drug development.

Core Chemical Data

This compound is a secondary iodoalkane that serves as a useful building block for introducing a decyl group into a molecule. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 62065-04-7 | [1] |

| Molecular Formula | C₁₀H₂₁I | [1] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 268.18 g/mol | [1] |

| Appearance | Light yellow liquid (based on analogous compounds) | [2] |

| Boiling Point | Not precisely documented, but for the isomeric 1-iododecane, it is 132 °C at 15 mmHg. | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972), ether, and DMF. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction . This nucleophilic substitution reaction involves the conversion of a corresponding alkyl chloride or bromide to an alkyl iodide.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes the synthesis of this compound from 5-bromodecane (B14545004).

Materials:

-

5-bromodecane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromodecane in anhydrous acetone.

-

Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The precipitation of sodium bromide, which is insoluble in acetone, drives the reaction to completion.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as an alkylating agent in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, making the iodide a good leaving group.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to introduce the 5-decyl group. Examples of such reactions are crucial for building more complex molecular architectures, a common strategy in drug discovery. Pharmaceutical intermediates are essential for creating diverse molecular structures for new medications.[4]

Experimental Protocol: Reaction with Sodium Azide (B81097)

This protocol outlines the reaction of this compound with sodium azide to form 5-azidodecane, a precursor that can be further transformed, for instance, into an amine.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add a slight molar excess (typically 1.2 equivalents) of sodium azide.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude 5-azidodecane.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Relevance in Drug Development

Alkyl iodides like this compound are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The introduction of a lipophilic decyl chain can significantly alter the pharmacokinetic properties of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The use of such intermediates allows for the systematic modification of lead compounds to optimize their therapeutic profiles.[]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for analogous iodoalkanes, it is expected to be a skin and eye irritant and may cause respiratory irritation.[2][8]

Handling Precautions:

-

Work in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid inhalation of vapors and contact with skin and eyes.[8]

-

In case of contact, rinse the affected area thoroughly with water.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from light, as iodoalkanes can be light-sensitive.

References

- 1. This compound | C10H21I | CID 71390284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Finkelstein Reaction [organic-chemistry.org]

- 4. mlunias.com [mlunias.com]

- 5. Exploring the Role of Pharmaceutical Intermediates in Drug Development and Synthesis [weimiaobio.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 8. angenechemical.com [angenechemical.com]

A Technical Guide to the Solubility of 5-Iododecane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-iododecane, a long-chain haloalkane relevant in various chemical and pharmaceutical research settings. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile based on established chemical principles, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound (C₁₀H₂₁I) is an organic compound characterized by a ten-carbon aliphatic chain with an iodine atom substituted at the fifth position. Its structure, being predominantly non-polar due to the long hydrocarbon chain with a weakly polar carbon-iodine bond, is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is central to understanding its miscibility with various organic solvents. Haloalkanes, such as this compound, tend to be soluble in organic solvents because the intermolecular forces being broken in both the solute and the solvent are similar in strength to the new forces formed in the solution.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane (B92381) | C₆H₁₄ | Non-polar | High | The non-polar nature of hexane closely matches the long alkyl chain of this compound, leading to favorable van der Waals interactions. |

| Toluene (B28343) | C₇H₈ | Non-polar | High | Similar to hexane, toluene is a non-polar aromatic solvent that can effectively solvate the non-polar portion of this compound. |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Moderate to High | While possessing a polar ester group, the overall polarity is moderate. It is expected to be a good solvent for this compound. |

| Acetone | C₃H₆O | Polar aprotic | Moderate | Acetone is more polar than ethyl acetate. While solubility is expected, it may be less than in purely non-polar solvents. |

| Ethanol (B145695) | C₂H₅OH | Polar protic | Low to Moderate | The presence of a hydroxyl group and its ability to hydrogen bond makes ethanol highly polar. The non-polar tail of this compound will have limited affinity for this solvent. |

| Methanol (B129727) | CH₃OH | Polar protic | Low | As a highly polar protic solvent, methanol is unlikely to be a good solvent for the largely non-polar this compound. |

Factors Influencing Solubility

The dissolution of this compound is governed by several key intermolecular and thermodynamic factors. Understanding these provides a predictive framework for its behavior in various solvent systems.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method outlines a common approach for determining the solubility of a liquid solute in an organic solvent.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Calibrated pipettes and syringes

-

Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: In a series of glass vials, add a known volume of the chosen organic solvent. To each vial, add an excess amount of this compound to ensure that a supersaturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C). Stir the mixtures vigorously using magnetic stir bars for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved this compound to settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette or syringe. Be cautious not to disturb the undissolved layer.

-

Dilution: Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Chromatographic Analysis: Analyze the prepared standards and the diluted sample using a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC). The choice of instrument and column will depend on the solvent and the volatility of this compound.

-

Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion

References

Navigating the Acquisition of 5-Iododecane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of specific chemical reagents is a critical starting point for experimentation. This guide provides an in-depth look at the commercial availability of 5-Iododecane (CAS No. 62065-04-7), and in its absence, outlines a detailed synthesis protocol.

Commercial Availability

Direct commercial suppliers for this compound are not readily identifiable through standard chemical supplier databases. While its isomer, 1-Iododecane, is widely available from major chemical manufacturers, this compound appears to be a specialty chemical that is not offered as a stock item. Researchers requiring this specific isomer will likely need to pursue custom synthesis or in-house preparation.

For projects requiring the precursor, 5-decanol (B1670017) (CAS No. 5205-34-5), several commercial suppliers are available, including but not limited to TCI, Pfaltz & Bauer, and ChemSampCo, offering various purities and quantities.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its precursor, 5-decanol, is provided below for easy reference and comparison.

| Property | This compound (Computed) | 5-Decanol (Experimental) |

| CAS Number | 62065-04-7 | 5205-34-5 |

| Molecular Formula | C10H21I | C10H22O |

| Molecular Weight | 268.18 g/mol [1] | 158.28 g/mol |

| Boiling Point | Not available | 80 °C @ 5 mmHg |

| Density | Not available | 0.826 g/cm³ |

| Flash Point | Not available | 87.1 °C |

| Refractive Index | Not available | 1.434 |

| LogP | 6.1[1] | 3.11780 |

Synthesis of this compound from 5-Decanol

The synthesis of this compound, a secondary iodoalkane, can be achieved through the nucleophilic substitution of the hydroxyl group in 5-decanol. A common and effective method involves the use of hydriodic acid. Secondary alcohols can react via a mixture of SN1 and SN2 mechanisms when treated with hydrohalic acids.[2]

Experimental Protocol: Iodination of 5-Decanol using Hydriodic Acid

This protocol is a general procedure for the iodination of a secondary alcohol. Optimization may be required to achieve the best yield and purity for this compound.

Materials:

-

5-decanol

-

Concentrated hydriodic acid (57%)[3]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Dichloromethane (B109758) or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (optional, for purification)

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 equivalent of 5-decanol.

-

Carefully add 2-3 equivalents of concentrated hydriodic acid to the flask. The reaction can be exothermic, so addition may need to be done in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of water and dichloromethane (or diethyl ether). Shake the funnel gently, venting frequently.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation if necessary.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydriodic acid is corrosive and should be handled with extreme care.

Diagrams

The following diagrams illustrate the synthesis pathway and a general workflow for acquiring and using this compound in a research setting.

Caption: Synthesis of this compound from 5-Decanol.

Caption: Research Workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of 5-Iododecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 5-Iododecane, a halogenated alkane used in various research and development applications. Due to the limited availability of specific data for this compound, this document leverages information from the safety data sheets of its isomer, 1-Iododecane, which is expected to have similar toxicological and chemical properties.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of Iododecane, primarily based on data for 1-Iododecane.

| Property | Value |

| Molecular Formula | C10H21I[1] |

| Molecular Weight | 268.17 g/mol [2] |

| Appearance | Light yellow liquid[2] |

| Boiling Point | 124 °C (255.2 °F) at 11 mmHg[2] |

| Flash Point | 96 °C (204.8 °F)[2][3] |

| Density | 1.250 g/cm³[2] |

| Vapor Pressure | 0.01 mmHg at 20 °C[2] |

| Vapor Density | 9.25 (Air = 1.0)[2] |

| Solubility | No information available[2] |

| Stability | Stable under normal conditions; light sensitive[2][3] |

Section 2: Hazard Identification and Toxicology

This compound is classified as an irritant and may pose other health risks upon exposure.

Primary Hazards:

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]

Toxicological Summary:

| Exposure Route | Health Effects |

| Inhalation | May cause respiratory irritation.[2] |

| Skin Contact | Causes skin irritation.[2][4] |

| Eye Contact | Causes serious eye irritation.[2][4] |

| Ingestion | The toxicological properties have not been fully investigated, but ingestion may be harmful. |

Note: No acute toxicity data (e.g., LD50, LC50) is readily available for Iododecane isomers.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure risks.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Ensure safety showers and eyewash stations are readily accessible.[3][4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA-approved respirator.[3]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.[5]

-

Take precautionary measures against static discharge.[6]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

-

A small amount of copper chip may be added as a stabilizer.[4]

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

| Exposure Scenario | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3]

-

Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Experimental Protocols and Spill Management

General Experimental Workflow: The following diagram illustrates a general workflow for experiments involving this compound, emphasizing safety checkpoints.

Spill Management Protocol: In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[2]

-

Clean: Clean the spill area thoroughly with soap and water.

-

Personal Protection: Wear appropriate PPE throughout the cleanup process.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[7][8]

Section 7: Logical Relationship of Safety Precautions

The following diagram illustrates the logical hierarchy of controls for safely managing the risks associated with this compound.

References

- 1. This compound | C10H21I | CID 71390284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. angenechemical.com [angenechemical.com]

A Comprehensive Guide to the IUPAC Nomenclature of C10H21I Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the IUPAC nomenclature for the structural isomers of iododecane (C10H21I). It offers a systematic approach to naming these compounds, supported by quantitative data, detailed experimental protocols for their synthesis, and a visual representation of the naming process.

Introduction to Haloalkane Isomerism

The molecular formula C10H21I represents a multitude of structural isomers. This diversity arises from the various possible arrangements of the ten carbon atoms in the parent alkane chain and the different positions the iodine atom can occupy on that chain. The complexity of these arrangements necessitates a systematic and unambiguous naming system, which is provided by the International Union of Pure and Applied Chemistry (IUPAC).

The fundamental principle of IUPAC nomenclature for haloalkanes is to treat the halogen as a substituent on the parent alkane chain.[1] The name is constructed by adding a prefix (in this case, "iodo-") to the name of the longest continuous carbon chain, with its position indicated by the lowest possible number.

Systematic IUPAC Nomenclature

The process of naming the isomers of C10H21I follows a set of established rules to ensure each isomer has a unique and descriptive name.

Core Principles of IUPAC Nomenclature for Iodoalkanes:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms is identified as the parent chain. This determines the base name of the alkane (e.g., decane (B31447), nonane, octane).

-

Numbering the Parent Chain: The carbon atoms in the parent chain are numbered starting from the end that gives the iodine atom the lowest possible locant (position number).

-

Naming the Substituent: The iodine atom is named as an "iodo" prefix.

-

Assembling the Name: The name is constructed by stating the locant of the iodine atom, followed by a hyphen, the "iodo" prefix, and the name of the parent alkane.

For branched isomers, the same principles apply, with additional rules for naming and numbering the alkyl substituents.

Structural Isomers and IUPAC Names

There are 75 structural isomers of decane (C10H22).[2][3][4][5] Consequently, there are numerous structural isomers of iododecane. Below is a table summarizing the IUPAC names for isomers derived from the straight-chain decane backbone and a selection of branched isomers to illustrate the application of nomenclature rules.

| Parent Alkane | Isomer Structure | IUPAC Name |

| Decane | CH3(CH2)8CH2I | 1-Iododecane |

| Decane | CH3(CH2)7CH(I)CH3 | 2-Iododecane |

| Decane | CH3(CH2)6CH(I)CH2CH3 | 3-Iododecane |

| Decane | CH3(CH2)5CH(I)(CH2)2CH3 | 4-Iododecane |

| Decane | CH3(CH2)4CH(I)(CH2)3CH3 | 5-Iododecane |

| 2-Methylnonane | (CH3)2CH(CH2)6CH2I | 1-Iodo-8-methylnonane |

| 2-Methylnonane | (CH3)2C(I)(CH2)6CH3 | 2-Iodo-2-methylnonane |

| 3-Methylnonane | CH3CH2CH(CH3)(CH2)5CH2I | 1-Iodo-7-methylnonane |

| 3-Ethyl-octane | CH3(CH2)4CH(CH2CH3)CH2CH2I | 1-Iodo-6-ethyloctane |

| 2,2-Dimethyl-octane | (CH3)3C(CH2)5CH2I | 1-Iodo-7,7-dimethyloctane |

Quantitative Data of Selected C10H21I Isomers

The physical properties of the C10H21I isomers vary depending on their structure. Branching, for instance, tends to lower the boiling point compared to the straight-chain isomer.

| IUPAC Name | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Iododecane | 132 (at 15 mmHg)[1][6] | 1.257[1] |

| 2-Iododecane | Not available | Not available |

| 3-Iododecane | Not available | Not available |

| This compound | Not available | Not available |

Experimental Protocol: Synthesis of 1-Iododecane from Decan-1-ol

This protocol details a common method for the synthesis of primary iodoalkanes from their corresponding alcohols.

Materials:

-

Decan-1-ol

-

Triphenylphosphine (PPh3)

-

Imidazole

-

Iodine (I2)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Hexanes

-

Pentane

-

Stir bar

-

Round-bottom flask

-

Stir plate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1 L round-bottom flask equipped with a stir bar, add decan-1-ol.

-

Dilute the alcohol with dichloromethane and stir the resulting solution vigorously at room temperature.

-

Sequentially add imidazole, triphenylphosphine, and iodine to the stirring solution. The reaction mixture is then stirred vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes.

-

Combine the organic layers, filter to remove any precipitate, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

-

Purify the crude product using a silica (B1680970) plug, eluting with 100% hexanes.

-

To further purify, dissolve the product in pentane, filter to remove any remaining solid impurities, and evaporate the solvent under reduced pressure to yield the final product, 1-iododecane, as a clear oil.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical workflow for determining the IUPAC name of a C10H21I isomer.

Caption: A flowchart illustrating the systematic process for IUPAC naming of iodoalkane isomers.

References

The Discovery and Synthesis of 5-Iododecane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-iododecane, a saturated alkyl iodide. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be reliably achieved through established methodologies in organic chemistry. This document details a common and efficient protocol for the preparation of this compound from its corresponding alcohol precursor, 5-decanol (B1670017). The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a halogenated alkane with the chemical formula C10H21I. Its structure consists of a ten-carbon chain with an iodine atom substituted at the fifth position. Alkyl iodides are valuable synthetic intermediates in organic chemistry, participating in a variety of coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The reactivity of the carbon-iodine bond makes them versatile building blocks in the synthesis of more complex molecules. This guide focuses on a representative and widely applicable method for the synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the reactant, 5-decanol, and the product, this compound, is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Decanol

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol [1] |

| CAS Number | 5205-34-5[1][2][3][4] |

| Boiling Point | 213.38 °C (estimated)[2] |

| Melting Point | -1 °C[3] |

| Density | Not readily available |

| Appearance | Colorless to pale yellow liquid[3][4] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H21I |

| Molecular Weight | 268.18 g/mol [5] |

| CAS Number | 62065-04-7[5] |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Appearance | Not readily available |

| Solubility | Not readily available |

Synthesis of this compound from 5-Decanol

The synthesis of this compound is effectively carried out by the iodination of 5-decanol. A common and mild method for this transformation involves the use of iodine and triphenylphosphine (B44618). This reaction proceeds via a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an SN2 reaction.

Reaction Scheme

Caption: Synthesis of this compound from 5-Decanol.

Experimental Protocol

This protocol is a representative procedure for the iodination of a secondary alcohol.

Materials:

-

5-Decanol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Iodine: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic and the color of the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to form the triphenylphosphine-iodine adduct.

-

Addition of Alcohol: Dissolve 5-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color will disappear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Reaction Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and standard laboratory procedure for the synthesis of this compound from 5-decanol. The provided experimental protocol, along with the physicochemical data and workflow diagrams, serves as a valuable resource for chemists involved in organic synthesis. The conversion of alcohols to alkyl iodides is a fundamental transformation, and the described method offers a practical approach to obtaining this useful synthetic intermediate. As with all chemical procedures, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

Theoretical Background: Principles of Conformational Analysis

An In-depth Technical Guide to the Theoretical Calculations on 5-Iododecane Conformation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of this compound. Understanding the three-dimensional structure of haloalkanes is pivotal in fields ranging from materials science to drug design, where molecular geometry dictates intermolecular interactions and reactivity. This document outlines the fundamental principles of conformational analysis, details the computational methodologies employed, and presents expected energetic relationships in a structured format.

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For a long-chain alkane like decane, the number of possible conformations is vast. The introduction of a bulky and electronegative substituent like iodine at the 5-position introduces additional complexity, influencing the local and global geometry of the molecule.

The conformational preferences of this compound are primarily governed by a combination of factors:

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the dihedral angles between substituents are approximately 60°, are energetically favored over eclipsed conformations (0° dihedral angle).

-

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In this compound, significant steric hindrance can arise from interactions involving the iodine atom and the n-butyl and n-pentyl chains attached to C5.

-

Gauche Interactions: A specific type of steric strain that occurs in staggered conformations when two bulky substituents

A Technical Guide to Emerging Research Areas Involving Long-Chain Iodoalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain iodoalkanes, alkyl chains of ten or more carbons terminating in an iodine atom, are emerging as highly versatile and powerful building blocks in chemical synthesis and materials science. Their unique physicochemical properties, particularly the high reactivity of the carbon-iodine bond, make them superior precursors for a range of advanced applications. This technical guide outlines key research and development opportunities involving these compounds. We delve into their synthesis, their application as coupling partners in the formation of complex molecules, their critical role as precursors for radiolabeled imaging agents in drug development, and their utility in polymer science and surface modification. This document provides detailed experimental protocols, quantitative data, and process diagrams to serve as a foundational resource for researchers seeking to innovate in these areas.

Introduction

Long-chain alkyl iodides have historically been viewed as simple intermediates. However, recent advancements in catalysis and material science have brought their unique characteristics to the forefront. The C–I bond is the longest and weakest among the haloalkanes, leading to high reactivity and making the iodide an excellent leaving group in nucleophilic substitution and a ready participant in oxidative addition reactions.[1][2][3] This reactivity, combined with the hydrophobicity and structural definition of the long alkyl chain, opens up novel research avenues in medicinal chemistry, polymer synthesis, and the development of functional materials. This guide aims to provide a technical overview of the most promising research directions.

Physicochemical Properties

The utility of long-chain iodoalkanes is rooted in their distinct physical and chemical properties. The low electronegativity of iodine results in a less polar C-I bond compared to other carbon-halogen bonds. However, the bond's exceptional length and low bond dissociation energy are the dominant factors governing its reactivity.[1][3]

Table 1: Comparative Properties of Haloalkanes

| Property | R-F | R-Cl | R-Br | R-I |

|---|---|---|---|---|

| Bond Length (Å) | ~1.35 | ~1.77 | ~1.93 | ~2.14 |

| Bond Dissociation Energy (kJ/mol) | ~485 | ~339 | ~285 | ~228 |

| Polarity | Highest | High | Medium | Lowest |

| Reactivity in S_N2 Reactions | Very Low | Low | Medium | Highest [2] |

| Boiling Point (for same R group) | Lowest | Low | Medium | Highest [4][5] |

| Solubility in Water | Very slightly soluble | Very slightly soluble | Insoluble | Insoluble [5][6] |

The high boiling points of iodoalkanes are a result of strong van der Waals dispersion forces, which increase with the number of electrons and molecular size.[6][7] Their high reactivity makes them ideal substrates for reactions requiring facile cleavage of the carbon-halogen bond.[1][8]

Synthesis of Long-Chain Iodoalkanes

Efficient access to high-purity long-chain iodoalkanes is critical. Several synthetic strategies exist, each with distinct advantages. The Finkelstein reaction, a halogen exchange process, is among the most reliable and widely used methods.[9][10][11]

Table 2: Comparison of Synthetic Methods for Long-Chain Iodoalkanes

| Method | Precursor | Reagents | Key Features | Typical Yields |

|---|---|---|---|---|

| Finkelstein Reaction | Long-chain alkyl bromide or chloride | Sodium iodide (NaI) in acetone (B3395972) | Driven by precipitation of NaCl or NaBr; follows S_N2 mechanism.[10][11] | >90% |

| Hydroiodination | Long-chain terminal alkene | Hydrogen iodide (HI) | Follows Markovnikov addition; can be complex for internal alkenes. | Variable |

| Hydrozirconation/Iodination | Long-chain internal alkene | Cp_2ZrHCl, then Iodine (I_2) | Converts internal alkenes to terminal iodides, offering excellent regiocontrol.[12] | 75-85% |

| From Alcohols | Long-chain alcohol | Triphenylphosphine, Imidazole, I_2 | Mild conditions; suitable for sensitive substrates. | 80-95% |

Diagram: Synthetic Pathways to Long-Chain Iodoalkanes

Caption: Key synthetic routes to produce long-chain iodoalkanes from common precursors.

Experimental Protocol: Synthesis of 1-Iodododecane (B1195088) via Finkelstein Reaction

This protocol describes the conversion of 1-bromododecane (B92323) to 1-iodododecane.

-

Reagents & Setup:

-

1-Bromododecane (1.0 eq)

-

Sodium Iodide (NaI, 1.5 eq, dried under vacuum)

-

Acetone (anhydrous, ~5 mL per gram of 1-bromododecane)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Add sodium iodide and anhydrous acetone to the round-bottom flask. Stir the mixture to dissolve the NaI.

-

Add 1-bromododecane to the solution via syringe.

-

Heat the reaction mixture to reflux (approx. 56°C) with vigorous stirring. A white precipitate (NaBr) will begin to form as the reaction proceeds.[10]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash with an equal volume of 5% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield 1-iodododecane as a clear or slightly yellow oil.

-

-

Purification & Characterization:

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Potential Research Areas

Advanced Building Blocks for Complex Molecules via Cross-Coupling Reactions

Long-chain iodoalkanes are excellent electrophiles for palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation.[13] Their high reactivity allows for milder reaction conditions compared to their bromide or chloride analogs. Research in this area can focus on developing novel catalysts that are effective for coupling these flexible, sterically accessible, yet sometimes challenging sp³-hybridized centers.

Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle for Suzuki-Miyaura coupling using a long-chain iodoalkane.

General Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodododecane with Phenylboronic Acid

-

Reagents & Setup:

-

1-Iodododecane (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Schlenk tube or similar reaction vessel for inert atmosphere operation.

-

-

Procedure:

-

To the reaction vessel, add 1-iodododecane, phenylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the mixture to 80-100°C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dodecylbenzene (B1670861) product.

-

Precursors for Radiolabeled Imaging Agents

The development of targeted molecular imaging agents for PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) is a major focus in drug development.[14][15] Long-chain iodoalkanes can serve as precursors to these agents. Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I for SPECT; ¹²⁴I for PET) can be introduced into a molecule via nucleophilic substitution on a suitable precursor. Alternatively, stable iodoalkanes can be used as precursors for radiofluorination (with ¹⁸F) or radiomethylation (with ¹¹C) by first converting them to other functionalities like organostannanes.[16][17]

Diagram: Workflow for Developing a Radiolabeled Tracer

Caption: General workflow from ligand design to preclinical imaging using iodoalkane precursors.

Protocol: Synthesis of a Tosylate Precursor for Radioiodination

This protocol describes the conversion of a long-chain alcohol to a tosylate, an excellent leaving group that can be displaced by radioiodide.

-

Reagents & Setup:

-

1-Dodecanol (B7769020) (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Pyridine (B92270) or Triethylamine (as solvent and base)

-

Dichloromethane (DCM, as co-solvent if needed)

-

Flask in an ice bath with a magnetic stirrer.

-

-

Procedure:

-

Dissolve 1-dodecanol in pyridine in the flask and cool to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 4-6 hours.

-

Pour the reaction mixture into cold dilute HCl and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude dodecyl tosylate can be purified by recrystallization or column chromatography. This precursor is now ready for radioiodination with a source like Na¹²³I.

-

Initiators and Modifiers in Polymer Science

Long-chain iodoalkanes are effective initiators or chain transfer agents in controlled radical polymerization (CRP) techniques like iodine-mediated radical polymerization (IMRP) or reversible deactivation radical polymerization (RDRP).[18][19] This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. Furthermore, they are used extensively in surface modification, enabling the "grafting-from" or "grafting-to" of polymer chains on various substrates to tailor surface properties like hydrophobicity, biocompatibility, or adhesion.[20][21][22]

Diagram: Surface Modification via Polymer Grafting

Caption: Two primary strategies for grafting polymer chains onto a substrate surface.

Novel Amphiphiles for Drug Delivery Systems

The distinct hydrophobic nature of the long alkyl chain combined with a versatile, reactive iodo-functional headgroup makes long-chain iodoalkanes ideal starting materials for novel amphiphiles. By replacing the iodine with various hydrophilic headgroups (e.g., quaternary ammonium (B1175870) salts, polyethylene (B3416737) glycol, or charged amino acids), researchers can synthesize new classes of surfactants and lipids. These amphiphiles can self-assemble into micelles or liposomes for use as nanoparticle-based drug delivery systems, potentially offering new ways to encapsulate and deliver therapeutic agents.[23][24][25][26]

Conclusion

Long-chain iodoalkanes represent a class of reagents with significant untapped potential. Their high reactivity and well-defined structure make them invaluable tools for addressing challenges across multiple scientific disciplines. The research areas outlined in this guide—from creating complex bioactive molecules and advanced polymers to developing next-generation diagnostic tools and drug delivery systems—highlight the broad and impactful opportunities available. Further exploration of novel catalytic systems, bioconjugation strategies, and self-assembling materials based on these building blocks will undoubtedly lead to significant scientific and technological advancements.

References

- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Finkelstein Reaction [organic-chemistry.org]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Synthesis of long-chain alkanes having terminal functionality - Patent 0021496 [data.epo.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6749830B2 - Method for the synthesis of radiolabeled compounds - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]

- 19. Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroinitiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. re.public.polimi.it [re.public.polimi.it]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Iodine loaded nanoparticles with commercial applicability increase survival in mice cancer models with low degree of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nanoparticles modified by encapsulation of ligands with a long alkyl chain to affect multispecific and multimodal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery [mdpi.com]

- 26. imperial.tech [imperial.tech]

An In-depth Technical Guide to the Chemistry of Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemistry of alkyl iodides, including their synthesis, physical and chemical properties, and significant applications in research and drug development.

Introduction to Alkyl Iodides

Alkyl iodides are a class of organohalogen compounds where one or more hydrogen atoms of an alkane are replaced by iodine atoms.[1] The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, making alkyl iodides highly reactive and valuable synthetic intermediates in organic chemistry.[2][3] This high reactivity stems from the low bond dissociation energy of the C-I bond and the excellent leaving group ability of the iodide ion.[2] Consequently, alkyl iodides are frequently employed in nucleophilic substitution and elimination reactions, as well as in the formation of organometallic reagents.[4][5]

Synthesis of Alkyl Iodides

The synthesis of alkyl iodides can be achieved through various methods, with the Finkelstein reaction being one of the most common and efficient.[6] Other significant methods include the reaction of alcohols with hydrogen iodide or phosphorus triiodide.

The Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction that proceeds via an S(_N)2 mechanism.[4][6] It involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972).[4] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone, according to Le Châtelier's principle.[7]

Experimental Protocol: Synthesis of 1-Iodobutane (B1219991) from 1-Bromobutane (B133212) (Finkelstein Reaction)

-

Materials: 1-bromobutane, sodium iodide, acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

-

Add 1-bromobutane (1 equivalent) to the solution.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr).

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Remove the acetone from the filtrate by rotary evaporation.

-

The resulting crude 1-iodobutane can be purified by distillation.

-

From Alcohols

Alcohols can be converted to alkyl iodides by reaction with hydrogen iodide (HI) or a mixture of phosphorus and iodine, which forms phosphorus triiodide (PI(_3)) in situ. The reaction with HI is a nucleophilic substitution where the hydroxyl group is protonated to form a good leaving group (water).

Physical Properties of Alkyl Iodides

The physical properties of alkyl iodides are influenced by the nature of the C-I bond and the overall molecular structure. They are generally colorless liquids with a characteristic sweet odor.[8] However, they can develop a brownish tint upon exposure to light due to the formation of iodine.[8]

| Property | Description |

| Boiling Point | Alkyl iodides have significantly higher boiling points than their corresponding alkanes due to their greater molecular weight and polarity, which lead to stronger intermolecular van der Waals forces and dipole-dipole interactions.[8] The boiling point increases with the length of the alkyl chain.[3] |

| Density | Alkyl iodides are denser than water.[9] The density decreases as the length of the alkyl chain increases for a homologous series. |

| Solubility | They are sparingly soluble in water but are soluble in most organic solvents.[10] |

| Bond Dissociation Energy | The C-I bond has the lowest bond dissociation energy among the haloalkanes, contributing to their high reactivity.[11] |

Table 1: Physical Properties of Selected Primary Alkyl Iodides

| Alkyl Iodide | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | C-I Bond Dissociation Energy (kJ/mol) |

| Iodomethane | CH(_3)I | 42.4 | 2.28 | 234 |

| Iodoethane (B44018) | C(_2)H(_5)I | 72.3 | 1.95 | 222 |

| 1-Iodopropane | C(_3)H(_7)I | 102.5 | 1.75 | 218 |

| 1-Iodobutane | C(_4)H(_9)I | 130.5 | 1.62 | 213 |

Chemical Properties and Reactions

Alkyl iodides are versatile reagents in organic synthesis due to the reactivity of the C-I bond. They readily undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S(_N)2) Reactions

Alkyl iodides are excellent substrates for S(_N)2 reactions because iodide is an excellent leaving group.[2] The reaction rate is influenced by the steric hindrance at the carbon atom bearing the iodine.

Relative Rates of S(_N)2 Reactions for Alkyl Halides: CH(_3)X > 1° > 2° > 3° (unreactive)[7]

Table 2: Relative Rates of S(_N)2 Reaction for Different Alkyl Halides

| Alkyl Halide | Relative Rate |

| CH(_3)I | ~30,000 |

| C(_2)H(_5)I | ~2,000 |

| C(_3)H(_7)I | ~400 |

| (CH(_3))(_2)CHI | ~20 |

Relative to the reaction of the corresponding chloride.

Experimental Protocol: Williamson Ether Synthesis of Ethyl Phenyl Ether

-

Materials: Phenol (B47542), sodium hydroxide (B78521), ethanol, iodoethane.

-

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Add a solution of sodium hydroxide in water to form sodium phenoxide.

-

To this solution, add iodoethane.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into water and extract the ethyl phenyl ether with diethyl ether.

-

Wash the organic layer with dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation.

-

Purify the product by distillation.

-

Elimination (E2) Reactions

When treated with a strong, bulky base, alkyl iodides can undergo E2 elimination to form alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted alkene is the major product, unless a sterically hindered base is used, in which case the Hofmann product (less substituted alkene) is favored.[1][9]

Relative Rates of E2 Reactions for Alkyl Halides: 3° > 2° > 1°[12]

Grignard Reagent Formation

Alkyl iodides react with magnesium metal in anhydrous ether to form Grignard reagents (R-MgI).[13] These are powerful nucleophiles and strong bases, widely used for the formation of new carbon-carbon bonds.

Experimental Protocol: Preparation of Ethylmagnesium Iodide

-

Materials: Magnesium turnings, iodine crystal (as an initiator), iodoethane, anhydrous diethyl ether.

-

Procedure:

-

Place magnesium turnings and a small crystal of iodine in a flame-dried round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Add a small amount of a solution of iodoethane in anhydrous diethyl ether to the flask.

-

The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Add the remaining iodoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium has mostly reacted. The resulting gray solution is the Grignard reagent.

-

Applications in Drug Development

The unique reactivity of alkyl iodides makes them valuable in the synthesis of pharmaceuticals. They can be used to introduce alkyl groups into complex molecules. Furthermore, some drugs contain an iodo-moiety which can be crucial for their biological activity.

Alkylating Agents in Cancer Therapy

Alkylating agents are a class of anticancer drugs that act by transferring an alkyl group to DNA, thereby damaging it and preventing cell replication.[14] This leads to cell death, particularly in rapidly dividing cancer cells.[2] While not all alkylating agents are alkyl iodides, the principle of alkylation is central to their mechanism of action.

Caption: Mechanism of action of DNA alkylating agents in cancer therapy.

Iodo-Containing Pharmaceuticals

Several drugs incorporate iodine into their structure. For instance, the antiarrhythmic drug Amiodarone contains two iodine atoms. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are naturally occurring organoiodine compounds essential for metabolism. Radioactive iodine (I-131) is used in the treatment of hyperthyroidism and thyroid cancer.[15]

Experimental and Logical Workflows

General Workflow for Alkyl Iodide Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of an alkyl iodide.

Conclusion

Alkyl iodides are indispensable reagents in modern organic synthesis and play a crucial role in the development of pharmaceuticals. Their high reactivity, stemming from the weak C-I bond, allows for a wide range of chemical transformations. A thorough understanding of their synthesis, properties, and reaction mechanisms is essential for researchers and scientists in the field of chemistry and drug discovery.

References

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. nursingcenter.com [nursingcenter.com]

- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic chemistry - Relative reactivities of alkyl halides in an E2 reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 15. go.drugbank.com [go.drugbank.com]

Methodological & Application

5-Iododecane: A Versatile Precursor in Organic Synthesis

Application Note APX-05ID

Introduction

5-Iododecane is a valuable and versatile linear alkyl iodide that serves as a key precursor in a variety of organic synthesis applications. Its C10 alkyl chain makes it a useful building block for the introduction of lipophilic moieties in drug discovery, the synthesis of long-chain hydrocarbons for materials science, and the creation of specialized polymers. The presence of the iodine atom at the 5-position provides a reactive site for nucleophilic substitution and the formation of organometallic reagents, enabling a wide range of chemical transformations. This document outlines key applications and provides detailed protocols for the use of this compound in organic synthesis.

Key Applications

This compound is primarily utilized in reactions that leverage the reactivity of the carbon-iodine bond. These applications include:

-

Nucleophilic Substitution Reactions: As a secondary alkyl iodide, this compound can undergo S(_N)2 reactions with various nucleophiles to introduce the decyl group into a target molecule. This is particularly useful for the synthesis of ethers, amines, and other functionalized long-chain alkanes.

-

Formation of Organometallic Reagents: this compound can be used to prepare Grignard reagents (decylmagnesium iodide) which are powerful nucleophiles for the formation of new carbon-carbon bonds. These reagents react with a variety of electrophiles, including aldehydes, ketones, and esters.

-

Coupling Reactions: In reactions such as the Wurtz coupling, this compound can be coupled to form longer-chain alkanes, which have applications as lubricants and in the study of hydrocarbon properties.

Data Presentation

The following tables summarize quantitative data for representative reactions involving alkyl iodides, illustrating the potential applications of this compound.

Table 1: Nucleophilic Substitution Reactions with Alkyl Iodides

| Nucleophile | Product Type | General Reaction Conditions | Typical Yield (%) | Reference |

| Sodium Phenoxide | Aryl Alkyl Ether | DMF, 80 °C, 12 h | 85-95 | General Williamson Ether Synthesis |

| Ammonia | Primary Amine | Excess NH(_3), sealed tube, 100 °C | 40-50 | [1] |

| Sodium Azide | Alkyl Azide | DMF, 90 °C, 6 h | >90 | General Azide Synthesis |

| Sodium Cyanide | Alkyl Nitrile | DMSO, 100 °C, 24 h | 70-80 | General Nitrile Synthesis |

Table 2: Grignard Reagent Formation and Subsequent Reactions

| Electrophile | Product Type | General Reaction Conditions | Typical Yield (%) | Reference |

| Formaldehyde | Primary Alcohol | 1. Mg, dry ether; 2. HCHO; 3. H(_3)O | 60-70 | [2] |

| Acetone (B3395972) | Tertiary Alcohol | 1. Mg, dry ether; 2. (CH(_3))(_2)CO; 3. H(_3)O | 70-80 | [2] |

| Carbon Dioxide | Carboxylic Acid | 1. Mg, dry ether; 2. CO(_2); 3. H(_3)O | 50-60 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Decyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an aryl alkyl ether using an alkyl iodide.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of phenol (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.1 eq) in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired decyl phenyl ether.

Protocol 2: Preparation of Decylmagnesium Iodide (Grignard Reagent) and Reaction with Acetone

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.[3][4]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (a small crystal)

-

Acetone

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

Part A: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-